molecular formula C25H25N3O3 B049450 Coelenterazine cp CAS No. 123437-25-2

Coelenterazine cp

Cat. No. B049450
M. Wt: 415.5 g/mol
InChI Key: ZHUQRWXCVVZBSL-UHFFFAOYSA-N
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Description

Coelenterazine, an imidazopyrazinone compound, plays a crucial role in marine bioluminescence, serving as luciferin for various organisms. Its importance extends to biosynthesis, synthetic approaches, and its utility in bioluminescent imaging and potentially photodynamic therapy.

Synthesis Analysis

The synthesis of Coelenterazine involves complex organic reactions, including cross-coupling and ring-closing metathesis. Studies have demonstrated its biosynthesis from free L-amino acids in marine organisms, particularly from two molecules of L-tyrosine and one molecule of L-phenylalanine in the deep-sea copepod Metridia pacifica (Oba et al., 2009). Other research outlines a concise synthetic route through sequential cross-coupling reactions (Hosoya et al., 2015), and strategies for large-scale synthesis to enable bioluminescence imaging applications (Shrestha et al., 2014).

Molecular Structure Analysis

Coelenterazine's structure is characterized by an imidazopyrazinone core, essential for its bioluminescent activity. This core structure is found across eight phyla of bioluminescent organisms, indicating its widespread role in marine bioluminescence (Min et al., 2017).

Chemical Reactions and Properties

Coelenterazine participates in various chemical reactions, including its role as a substrate in luciferase-mediated bioluminescence. Its chemiluminescence, dependent on its molecular structure, involves complex reactions leading to light emission. Modifications at specific positions of its core structure can lead to significant shifts in luminescence properties (Nishihara et al., 2015).

Physical Properties Analysis

Coelenterazine's physical properties, such as solubility and stability, are crucial for its functional roles in bioluminescent reactions. While specific studies detailing these properties were not identified, they are inferred from its widespread use in biological systems and synthetic applications.

Chemical Properties Analysis

As a luciferin, Coelenterazine exhibits high antioxidant properties and can protect cells from oxidative stress. Its chemical behavior, particularly in forming coelenteramine upon oxidation, illustrates its antioxidative mechanism. This two-stage antioxidant capability is significant in lipid micelles, showcasing its potential beyond bioluminescence (de Wergifosse et al., 2004).

Scientific Research Applications

  • Antioxidant Properties : Coelenterazine exhibits chain-breaking properties in lipid micelles, delaying lipid peroxidation and reducing the peroxidation rate. This indicates its potential use as a two-stage antioxidant in lipid-based systems (de Wergifosse et al., 2004).
  • Synthesis for Bioluminescence Imaging : A method for large-scale synthesis of coelenterazine has been developed, significantly impacting bioluminescence imaging and photodynamic therapy, especially for deep-seated tumors (Shrestha et al., 2014).
  • Anticancer Potential : Brominated coelenteramines derived from coelenterazine have shown potential as anticancer molecules for prostate and breast cancer, suggesting their use in combination therapy (Magalhães et al., 2022).
  • Cancer Detection : Coelenterazine has been identified as a promising small molecule for detecting cancer-associated superoxide anion in cultured cancer cells and tumors in mice (Bronsart et al., 2016).
  • Cell Protection from Oxidative Stress : Its derivatives exhibit unique antioxidative properties, forming a "cascade" that protects cells from oxidative stress and may offer therapeutic applications (Dubuisson et al., 2005).
  • Stability and Efficiency in Assays : Coelenterazine-v, when bound to Ca2+-triggered coelenterazine-binding protein, shows greater stability and efficiency, potentially improving small-animal imaging (Stepanyuk et al., 2010).
  • Marine Bioluminescence : Coelenterazine is a key substrate in marine bioluminescence and is synthesized and supplied by various marine organisms, particularly ctenophores, and deep-sea copepods (Bessho-Uehara et al., 2020; Oba et al., 2009).

Safety And Hazards

Coelenterazine cp is classified as GHS07. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Optical techniques, such as bioluminescence and fluorescence, are emerging as powerful new modalities for molecular imaging in disease and therapy . Combining innovative molecular biology and chemistry, researchers have developed optical methods for imaging a variety of cellular and molecular processes in vivo, including protein interactions, protein degradation, and protease activity . Coelenterazine-dependent luciferases have been successfully applied in various biological research areas, which confirms them to be a powerful analytical tool .

properties

IUPAC Name

8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c29-19-9-5-17(6-10-19)14-22-25(31)28-15-23(18-7-11-20(30)12-8-18)26-21(24(28)27-22)13-16-3-1-2-4-16/h5-12,15-16,29-31H,1-4,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLMZJSGNQTCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)O)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376336
Record name Coelenterazine cp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coelenterazine cp

CAS RN

123437-25-2
Record name Coelenterazine cp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
T Jiang, L Du, M Li - Photochemical & Photobiological Sciences, 2016 - Springer
… A few coelenterazine derivatives with the above characteristics have become commodities, such as coelenterazine cp, coelenterazine hcp, coelenterazine fcp and coelenterazine ip. …
Number of citations: 71 link.springer.com
A Pichler, JL Prior… - Proceedings of the …, 2004 - National Acad Sciences
… In this circumstance, use of the semisynthetic ligands coelenterazine cp and coelenterazine n, rather than native coelenterazine, may minimize contamination by Pgp-mediated …
Number of citations: 169 www.pnas.org
KM Grinstead, L Rowe, CM Ensor, S Joel, P Daftarian… - PLoS …, 2016 - journals.plos.org
… (A) Bioluminescence emission spectra of aequorin with L-4-aminophenylalanine at position 86 with coelenterazine cp (red), aequorin with native coelenterazine (black), and L-4-…
Number of citations: 31 journals.plos.org
KM Grinstead, L Rowe, M Ensor, S Joel, P Daftarian - Red, 2016 - scholar.archive.org
… Bioluminescence emission spectra of aequorin with L-4-aminophenylalanine at position 86 with coelenterazine cp (red), aequorin with native coelenterazine (black), and L-4-…
Number of citations: 0 scholar.archive.org
L Rowe, A Rothert, C Logue, CM Ensor… - … , Design & Selection, 2008 - academic.oup.com
… Coelenterazine cp, hcp and fcp all have a five-membered ring in place of the native phenyl … Structural analysis of WT-Aeq with coelenterazine cp suggested that its fast reaction kinetics …
Number of citations: 39 academic.oup.com
AM Loening, TD Fenn, AM Wu… - … , Design and Selection, 2006 - academic.oup.com
… of 8- and 16-fold for coelenterazine-cp and coelenterazine-n, … In the case of coelenterazine-cp, the M185V mutation leads to … RLuc8 is not as effective at using coelenterazine-cp as the …
Number of citations: 498 academic.oup.com
A Pichler, N Zelcer, JL Prior, AJ Kuil… - Clinical cancer …, 2005 - AACR
… Imaging of mice was done 18 hours after somatic gene transfer by injection of coelenterazine cp (1 μg/g BW, iv), followed 4 hours later with injection of d-luciferin (150 μg/g BW, ip). …
Number of citations: 153 aacrjournals.org
RW Sabnis - 2010 - books.google.com
A COMPLETE, UP-TO-DATE RESOURCE OF INFORMATION ON MORE THAN 200 DYES AND STAINS Handbook of Biological Dyes and Stains is the most comprehensive volume …
Number of citations: 452 books.google.com
X Yu, D Scott, E Dikici, S Joel, S Deo, S Daunert - Analyst, 2019 - pubs.rsc.org
… Concentrations of 1.04 × 10 −8 M for TNFα-Y82F with coelenterazine f, 7.00 × 10 −8 M for IL6-Y82F with coelenterazine i, and 5.81 × 10 −8 M for IL8-F113W with coelenterazine cp were …
Number of citations: 5 pubs.rsc.org
MD Ungrin, LMR Singh, R Stocco, DE Sas… - Analytical …, 1999 - Elsevier
… hEP1-5/293-AEQ17 cells were charged with coelenterazine cp for 1 h and then harvested (requiring an additional 25–30 min; see Materials and Methods for details). The first …
Number of citations: 66 www.sciencedirect.com

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